molecular formula C14H12O3S B12856879 Methyl 3-(5-acetyl-2-thienyl)benzoate

Methyl 3-(5-acetyl-2-thienyl)benzoate

Cat. No.: B12856879
M. Wt: 260.31 g/mol
InChI Key: KRBBHUCWUSHQFH-UHFFFAOYSA-N
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Description

Methyl 3-(5-acetyl-2-thienyl)benzoate is an organic compound that belongs to the class of benzoates and thiophenes. This compound is characterized by the presence of a benzoate ester linked to a thiophene ring, which is further substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 3-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-acetyl-2-thienyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(5-carboxy-2-thienyl)benzoic acid.

    Reduction: Methyl 3-(5-hydroxy-2-thienyl)benzoate.

    Substitution: 3-(5-bromo-2-thienyl)benzoate.

Scientific Research Applications

Methyl 3-(5-acetyl-2-thienyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-acetyl-2-thienyl)benzoate involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-bromo-2-thienyl)benzoate: Similar structure but with a bromine substituent instead of an acetyl group.

    Methyl 3-(5-hydroxy-2-thienyl)benzoate: Similar structure but with a hydroxyl group instead of an acetyl group.

    Methyl 3-(5-carboxy-2-thienyl)benzoate: Similar structure but with a carboxylic acid group instead of an acetyl group.

Uniqueness

Methyl 3-(5-acetyl-2-thienyl)benzoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.

Biological Activity

Methyl 3-(5-acetyl-2-thienyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}O3_3S
  • IUPAC Name : this compound

The presence of the thienyl group and the acetyl moiety contributes to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, revealing moderate to significant activity against various bacterial and fungal strains.

Microorganism MIC (mg/mL) Activity
Escherichia coli0.0195Antibacterial
Staphylococcus aureus0.0048Antibacterial
Candida albicans0.039Antifungal

The compound exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are critical in regulating inflammation .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.

In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicative of its potency against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thienyl and benzoate moieties can significantly impact its biological activities. For example, substituents on the thienyl ring have been shown to enhance antimicrobial activity while maintaining low toxicity profiles .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested this compound against a panel of bacterial strains, confirming its effectiveness with MIC values comparable to those of established antibiotics .
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays revealed that treatment with this compound led to a significant decrease in nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 3-(5-acetylthiophen-2-yl)benzoate

InChI

InChI=1S/C14H12O3S/c1-9(15)12-6-7-13(18-12)10-4-3-5-11(8-10)14(16)17-2/h3-8H,1-2H3

InChI Key

KRBBHUCWUSHQFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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